molecular formula C31H36N2O6 B3949872 N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949872
M. Wt: 532.6 g/mol
InChI Key: DGEOLHDECGQWFY-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a diphenylpropyl moiety

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2.C2H2O4/c1-33-27-14-12-23(13-15-27)22-31-20-17-26(18-21-31)29(32)30-19-16-28(24-8-4-2-5-9-24)25-10-6-3-7-11-25;3-1(4)2(5)6/h2-15,26,28H,16-22H2,1H3,(H,30,32);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEOLHDECGQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with a methoxyphenyl compound, often through a nucleophilic substitution reaction.

    Attachment of the Diphenylpropyl Moiety: This can be done using a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with a diphenylpropyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-3-methoxybenzamide
  • 3-(4-Methoxyphenyl)propionic acid
  • 4-methoxyphenylacetic acid

Uniqueness

N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, methoxyphenyl group, and diphenylpropyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-(3,3-diphenylpropyl)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid

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